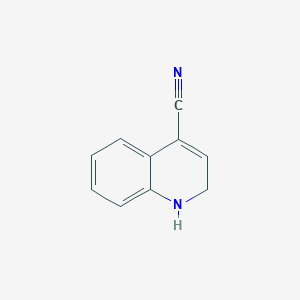
1,2-Dihydroquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroquinoline-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various industries. The presence of the nitrile group in this compound adds to its chemical reactivity and potential for forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroquinoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Dihydroquinoline-4-carbonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroquinoline-4-carbonitrile involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The nitrile group in this compound can also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2-Dihydroquinoline-4-carbonitrile include:
Quinoline: A parent compound with a wide range of biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1,2,3,4-Tetrahydroquinoline: Another derivative with significant chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the nitrile group, which enhances its chemical reactivity and potential for forming various derivatives. This compound’s ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
859779-38-7 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1,2-dihydroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H8N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-5,12H,6H2 |
Clave InChI |
CYUMUIUFNYKKMF-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2=CC=CC=C2N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
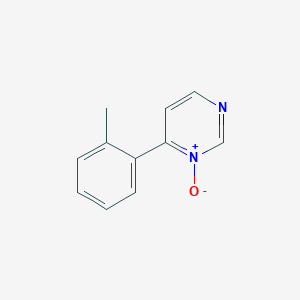
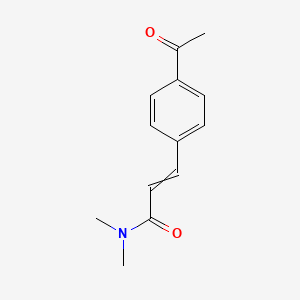
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)
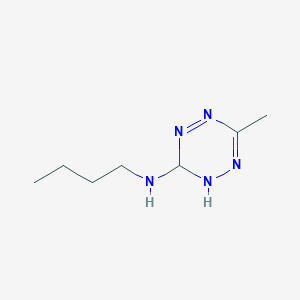
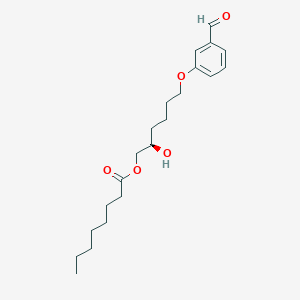
![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
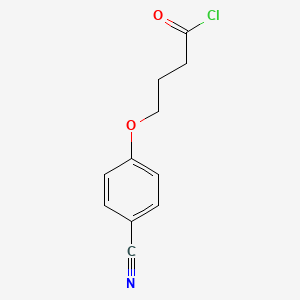
![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)

![2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B14195413.png)
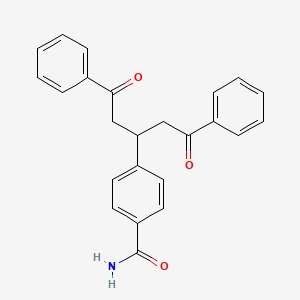
![5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14195423.png)
